1-[3-(HYDROXYMETHYL)PHENYL]ETHANONE
Overview
Description
1-[3-(HYDROXYMETHYL)PHENYL]ETHANONE is an organic compound with the molecular formula C9H10O2 and a molecular weight of 150.18 g/mol . It is also known by its IUPAC name, this compound . This compound is characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to an ethanone moiety. It is a versatile compound with various applications in scientific research and industry.
Scientific Research Applications
1-[3-(HYDROXYMETHYL)PHENYL]ETHANONE has a wide range of applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[3-(HYDROXYMETHYL)PHENYL]ETHANONE can be synthesized through several methods. One common synthetic route involves the reaction of 3-(hydroxymethyl)benzaldehyde with acetic anhydride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.
Industrial Production Methods: In an industrial setting, the compound can be produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(HYDROXYMETHYL)PHENYL]ETHANONE undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide[][3].
Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride[][3].
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides[][3].
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide[][3].
Major Products:
Oxidation: 3-(Carboxymethyl)phenyl ethanone.
Reduction: 1-[3-(Hydroxymethyl)phenyl]ethanol.
Substitution: 1-[3-(Alkoxymethyl)phenyl]ethanone[][3].
Mechanism of Action
The mechanism of action of 1-[3-(HYDROXYMETHYL)PHENYL]ETHANONE depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes and receptors, to exert its effects . For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific context and application.
Comparison with Similar Compounds
1-[3-(HYDROXYMETHYL)PHENYL]ETHANONE can be compared with other similar compounds, such as:
1-[3-(Hydroxymethyl)phenyl]propan-1-one: This compound has a similar structure but with an additional methylene group in the side chain.
1-[3-(Hydroxymethyl)phenyl]butan-1-one: This compound has an even longer side chain, which can further influence its chemical and biological properties.
Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
IUPAC Name |
1-[3-(hydroxymethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5,10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDBVWZKUQYGPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566700 | |
Record name | 1-[3-(Hydroxymethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30566700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125604-06-0 | |
Record name | 1-[3-(Hydroxymethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30566700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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